N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Apoptosis Inducers and Anti-Cancer Activity
The compound "N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide" was identified as a novel apoptosis inducer with sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cells. Structured activity relationship (SAR) studies highlighted the importance of the carboxamide group, leading to the identification of potent compounds with broad activity in caspase activation assays and cell growth inhibition assays, retaining sub-micromolar EC50 and GI50 values in cancer cells (Kemnitzer et al., 2009).
Heterocyclic Synthesis
The starting compound, as part of the synthesis of various heterocyclic derivatives, served as a key intermediate for the synthesis of pyrazole, pyridine, and pyrimidine derivatives. These compounds were characterized by elemental analyses and spectral data, indicating their potential for further applications in medicinal chemistry and as nucleotide protein targets (Fadda et al., 2012).
Structure Elucidation and Designer Drug Analysis
Detailed structure elucidation processes using NMR spectroscopic and mass spectrometric techniques have been conducted on compounds with highly substituted pyrazole skeletons. Such studies are essential for identifying novel compounds, including designer drugs, and understanding their molecular structures for further pharmacological evaluation (Girreser et al., 2016).
Antipyrine Derivatives and Molecular Interactions
Research into antipyrine-like derivatives, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, has explored their synthesis, biological evaluation, and molecular interactions. Studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, highlighting the significance of hydrogen bonds and π-interactions in stabilizing molecular assemblies (Saeed et al., 2020).
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-9-oxofluorene-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-15-22(25(31)28(27(15)2)16-9-4-3-5-10-16)26-24(30)20-14-8-13-19-21(20)17-11-6-7-12-18(17)23(19)29/h3-14H,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWKDQDSPYKGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.